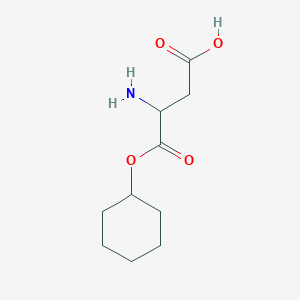
3-amino-4-cyclohexyloxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-cyclohexyloxy-4-oxobutanoic acid is a chemical compound with the molecular formula C10H17NO4 It is an amino acid derivative that features a cyclohexyloxy group attached to the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-cyclohexyloxy-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanol and 3-aminobutanoic acid.
Formation of Cyclohexyloxy Group: Cyclohexanol is reacted with a suitable reagent to form the cyclohexyloxy group. This step often involves the use of a dehydrating agent to facilitate the formation of the ether linkage.
Coupling Reaction: The cyclohexyloxy group is then coupled with 3-aminobutanoic acid under appropriate reaction conditions. This step may involve the use of coupling reagents such as carbodiimides or other activating agents to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-cyclohexyloxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 4-oxo derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-amino-4-cyclohexyloxy-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-4-cyclohexyloxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a cyclohexyloxy group.
4-aminobutanoic acid: Lacks the cyclohexyloxy and oxo groups.
Cyclohexyloxyacetic acid: Contains a cyclohexyloxy group but lacks the amino and oxo groups.
Uniqueness
3-amino-4-cyclohexyloxy-4-oxobutanoic acid is unique due to the presence of both the amino and cyclohexyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-amino-4-cyclohexyloxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17NO4/c11-8(6-9(12)13)10(14)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,12,13) |
Clave InChI |
QHUOXBPBRMENSU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C(CC(=O)O)N |
SMILES canónico |
C1CCC(CC1)OC(=O)C(CC(=O)O)N |
Secuencia |
D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















